3-Azido-1-(3-fluorobenzyl)azetidine
Description
3-Azido-1-(3-fluorobenzyl)azetidine is a chemical compound with the molecular formula C10H11FN4. It is an important four-membered heterocycle used in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a four-membered azetidine ring. The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis
The decomposition of this compound was a continuous process, exhibiting two major exothermic peaks around 163 °C and 184 °C . The in-situ FTIR spectroscopy of ADNAZ proved the strength of the nitro group decreases faster than that of the azide group, and a carbonyl group (C=O) was formed at the quaternary carbon center on the azetidine skeleton during the heating process .Physical and Chemical Properties Analysis
This compound has a low melting temperature at 78 °C . The final mass loss of ADNAZ under atmospheric pressure is 88.2% . The replacement of gem-dinitro group with gemazidonitro group greatly reduces vapor pressure, melting point as well as the thermal decomposition temperature .Future Directions
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The combination of different explosophoric groups in one molecular framework has been applied as a promising strategy for the development of energetic materials with unique properties . Future research may focus on overcoming the challenges associated with the aza Paternò–Büchi reaction and exploring new reaction protocols .
Properties
IUPAC Name |
3-azido-1-[(3-fluorophenyl)methyl]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c11-9-3-1-2-8(4-9)5-15-6-10(7-15)13-14-12/h1-4,10H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNQHFJYSWXGOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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